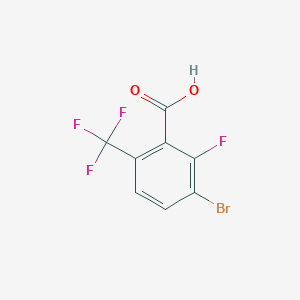

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid

Description

Contextual Significance of Highly Substituted Halogenated and Trifluoromethylated Aromatic Systems

In the realm of medicinal chemistry and materials science, highly substituted aromatic systems containing halogens and trifluoromethyl (CF3) groups are of profound importance. The incorporation of these functionalities into an organic molecule can dramatically alter its biological and physical properties.

The trifluoromethyl group is a particularly influential substituent in modern drug design. mdpi.comthetestmag.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comthetestmag.com By replacing a methyl group with a trifluoromethyl group, chemists can block metabolic pathways, thereby increasing the half-life of a drug. mdpi.com This strategy has been successfully employed in a wide range of pharmaceuticals. mdpi.com

Halogens, such as bromine and fluorine, also play a crucial role. Fluorine, being the most electronegative element, can form strong bonds with carbon, leading to increased thermal and metabolic stability. mdpi.com It can also modulate the acidity of nearby functional groups and participate in hydrogen bonding, which can be critical for drug-receptor interactions. Bromine, on the other hand, is a versatile functional group that can be readily transformed into other groups through various cross-coupling reactions, making it an invaluable tool for synthetic chemists. myskinrecipes.com The presence of a bromine atom provides a reactive handle for building molecular complexity.

When combined, the presence of halogens and trifluoromethyl groups on a benzene (B151609) ring creates a unique electronic and steric environment. This often leads to compounds with enhanced biological activity and optimized pharmacokinetic profiles, making them highly sought-after motifs in the development of new pharmaceuticals and agrochemicals. mdpi.commyskinrecipes.com

Overview of Strategic Importance of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid in Modern Organic Chemistry Research

This compound is a prime example of a highly functionalized building block that holds significant strategic importance in contemporary organic synthesis. Its value lies in the specific arrangement of its three distinct substituents on the benzoic acid core, each offering unique opportunities for chemical modification.

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for its incorporation into larger molecular frameworks. The fluorine atom and the trifluoromethyl group contribute to the desirable physicochemical properties discussed previously, making this building block attractive for the synthesis of novel bioactive compounds.

The bromine atom is arguably the most synthetically versatile position on the molecule. It can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of diverse libraries of compounds for biological screening. The strategic placement of the bromine atom ortho to the fluorine and meta to the trifluoromethyl group also influences the reactivity and regioselectivity of these transformations.

| Property | Description |

| Molecular Formula | C8H3BrF4O2 |

| IUPAC Name | This compound |

| Key Functional Groups | Carboxylic Acid, Bromo, Fluoro, Trifluoromethyl |

| Primary Role | Synthetic Intermediate / Building Block |

Scope and Research Objectives Pertaining to this compound

The research landscape surrounding This compound is primarily focused on its application as a key building block in the synthesis of novel, high-value organic compounds. The principal objectives of research involving this molecule can be summarized as follows:

Development of Novel Bioactive Molecules: The primary goal is to utilize this compound as a starting material for the synthesis of new drug candidates and agrochemicals. Researchers aim to leverage the unique combination of substituents to design molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Exploration of Synthetic Methodologies: A significant area of research involves exploring the reactivity of this compound in various chemical transformations. This includes optimizing conditions for cross-coupling reactions at the bromine position, as well as developing new methods for the modification of the carboxylic acid group in the presence of the other sensitive functionalities.

Structure-Activity Relationship (SAR) Studies: By incorporating this building block into different molecular scaffolds, researchers can systematically study how the bromo, fluoro, and trifluoromethyl groups at these specific positions influence the biological activity of the final compounds. This provides valuable insights for the rational design of more potent and selective molecules.

Synthesis of Complex Molecular Architectures: The compound serves as a crucial component in the total synthesis of complex natural products or other challenging molecular targets where a highly substituted and functionalized aromatic ring is required.

In essence, the scope of research is centered on harnessing the synthetic potential of This compound to accelerate the discovery and development of new chemical entities with valuable applications in medicine and agriculture.

| Research Objective | Focus Area |

| Synthesis of Novel Compounds | Pharmaceuticals, Agrochemicals, Materials Science |

| Methodology Development | Cross-coupling reactions, Functional group transformations |

| SAR Studies | Understanding the influence of substituents on biological activity |

| Complex Molecule Synthesis | Use as a key fragment in multi-step syntheses |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZPJSHYXKADHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 3 Bromo 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid, several logical disconnections can be proposed based on the directing effects of the substituents.

The substituents on the ring are:

-COOH (Carboxylic acid): A meta-director and deactivating group.

-F (Fluoro): An ortho-, para-director and deactivating group.

-Br (Bromo): An ortho-, para-director and deactivating group.

-CF3 (Trifluoromethyl): A meta-director and strongly deactivating group.

Considering these electronic properties, a primary retrosynthetic disconnection involves the C-Br bond, suggesting a late-stage bromination of a precursor molecule. This is often a favorable strategy as halogenation reactions on aromatic rings are well-established. This leads to precursor A , 2-fluoro-6-(trifluoromethyl)benzoic acid.

Another key disconnection is the formation of the carboxylic acid group. This group can be introduced by the oxidation of a methyl group or the hydrolysis of a nitrile or trifluoromethyl group. Hydrolyzing the trifluoromethyl group is a possibility, but oxidizing a methyl group is a common and effective strategy. This suggests precursor B , 1-bromo-2-fluoro-4-methyl-3-(trifluoromethyl)benzene.

A further disconnection could target the C-CF3 bond, which could be formed from a corresponding bromo or iodo precursor. Given the complexity, the most plausible synthetic strategies would likely build upon a commercially available, highly substituted benzene (B151609) ring. A logical forward approach would start with a simpler substituted benzene and sequentially add the functional groups, carefully considering the directing effects at each step.

Plausible Retrosynthetic Pathways:

| Disconnection Strategy | Target Molecule | Precursor Molecule | Key Transformation |

| Pathway 1 | This compound | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Electrophilic Bromination |

| Pathway 2 | 2-Fluoro-6-(trifluoromethyl)benzoic acid | 2-Fluoro-6-(trifluoromethyl)toluene | Oxidation of Methyl Group |

| Pathway 3 | This compound | 3-Bromo-2-fluorotoluene | Trifluoromethylation & Oxidation |

Precursor Synthesis and Functional Group Introduction Strategies

For instance, a potential route could start with 2-fluoro-6-methylaniline. The amino group can be used to direct subsequent substitutions before being removed or converted. However, a more direct route might involve the functionalization of a pre-existing trifluoromethylated aromatic compound.

Regioselectivity is the most significant challenge in the synthesis of this compound. The final substitution pattern (1-carboxy, 2-fluoro, 3-bromo, 6-trifluoromethyl) is highly congested.

Let's consider the bromination of the key precursor, 2-fluoro-6-(trifluoromethyl)benzoic acid (A ):

The -COOH group directs incoming electrophiles to the meta positions (positions 4 and 6).

The -F group directs to its ortho and para positions (positions 3 and 5).

The -CF3 group directs to its meta positions (positions 2 and 4).

The directing effects are summarized in the table below:

| Group | Position | Directing Effect | Activation/Deactivation |

| -COOH | 1 | Meta (to 3, 5) | Deactivating |

| -F | 2 | Ortho, Para (to 3, 6) | Deactivating |

| -CF3 | 6 | Meta (to 2, 4) | Strongly Deactivating |

In the precursor 2-fluoro-6-(trifluoromethyl)benzoic acid, the potential sites for bromination are positions 3, 4, and 5.

Position 3: Activated by the ortho-directing fluorine atom.

Position 4: Activated by the meta-directing trifluoromethyl group.

Position 5: Activated by the meta-directing carboxyl group.

The fluorine atom is an ortho-, para-director, and its influence at the adjacent position 3 would be strong. The carboxyl and trifluoromethyl groups are both strongly deactivating, making substitution at positions 4 and 5 less favorable. Therefore, electrophilic bromination of 2-fluoro-6-(trifluoromethyl)benzoic acid is predicted to regioselectively yield the desired 3-bromo isomer.

Direct Synthesis Approaches for this compound

Direct synthesis involves the introduction of the key functional groups onto a benzene ring or a simple derivative.

The introduction of a bromine atom onto a benzoic acid ring is typically achieved through electrophilic aromatic substitution. Given that the target precursor, 2-fluoro-6-(trifluoromethyl)benzoic acid, is highly electron-deficient due to the presence of the -COOH and -CF3 groups, harsh reaction conditions may be required for bromination.

Common brominating agents and conditions include:

Br2 with a Lewis acid catalyst (e.g., FeBr3): This is the classic method for brominating aromatic rings. The catalyst polarizes the Br-Br bond, generating a strong electrophile.

N-Bromosuccinimide (NBS) with a strong acid: NBS can serve as a source of electrophilic bromine, often in the presence of an acid catalyst like sulfuric acid.

The reaction would involve treating 2-fluoro-6-(trifluoromethyl)benzoic acid with the chosen brominating agent to install the bromine atom at the C3 position, guided by the directing effect of the fluorine atom.

The introduction of the trifluoromethyl (-CF3) group is a crucial step that can be performed at various stages of the synthesis. Modern trifluoromethylation methods have become essential in medicinal chemistry. If the synthesis starts from a precursor like 3-bromo-2-fluorobenzoic acid, a trifluoromethylation reaction would be necessary.

Methods for aromatic trifluoromethylation include:

Sandmeyer-type reactions: Diazotization of an amino group followed by reaction with a trifluoromethyl source.

Copper-mediated trifluoromethylation (Ullmann-type reaction): This typically involves reacting an aryl halide (e.g., an aryl iodide or bromide) with a trifluoromethylating agent like trifluoromethylcopper (B1248711) ("CF3Cu") or Ruppert's reagent (TMSCF3) in the presence of a copper catalyst.

Palladium-catalyzed cross-coupling: Coupling an aryl halide or triflate with a trifluoromethyl source.

Given a precursor such as methyl 3-bromo-2-fluorobenzoate, a copper- or palladium-catalyzed reaction could potentially be used to introduce the trifluoromethyl group, although the substitution would likely occur at the position of the bromine, requiring a different starting material. A more viable approach involves starting with a molecule that already contains the trifluoromethyl group.

The fluorine atom is often introduced early in the synthesis by using a fluorinated starting material. For example, the synthesis could begin from a fluorotoluene or fluoroaniline (B8554772) derivative. Direct fluorination of complex aromatic systems is challenging. However, methods exist for introducing fluorine if needed.

Key fluorination methods include:

Nucleophilic Aromatic Substitution (SNAr): A leaving group (like -NO2 or -Cl) on a highly electron-deficient aromatic ring can be displaced by a fluoride (B91410) source (e.g., KF, CsF).

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline.

Electrophilic Fluorination: Reagents like Selectfluor can be used to directly fluorinate electron-rich aromatic rings, though this is less applicable to the electron-deficient systems in this synthesis.

In the context of synthesizing this compound, it is most practical to start with a commercially available precursor that already contains the fluorine atom in the correct position, such as 2-fluoro-6-methylbenzoic acid or a related compound.

Convergent and Divergent Synthetic Pathways to this compound

For a polysubstituted aromatic compound like this compound, a convergent approach could be envisioned where a suitably substituted aryl metallic species is coupled with a carboxylating agent. A plausible key intermediate for such a synthesis is 2-bromo-1-fluoro-3-(trifluoromethyl)benzene. This precursor contains the correct substitution pattern of the bromo, fluoro, and trifluoromethyl groups. The critical step would then be the introduction of the carboxylic acid group at the C6 position.

One of the most effective methods for the regioselective introduction of a carboxyl group onto an aromatic ring is through directed ortho-metalation (DoM). The fluorine atom in 2-bromo-1-fluoro-3-(trifluoromethyl)benzene can act as a directed metalation group (DMG), guiding a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C6 position. The resulting aryllithium species can then be trapped with carbon dioxide (in the form of dry ice) to afford the target benzoic acid after an acidic workup.

Proposed Primary Synthetic Route (Convergent):

A divergent approach to synthesizing analogs of this compound could also be designed starting from a common intermediate. For instance, after the synthesis of the target molecule, the bromine atom could be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to generate a diverse range of derivatives with different substituents at the 3-position. This would allow for the exploration of structure-activity relationships in medicinal chemistry or materials science applications.

It is important to consider potential side reactions, such as the "halogen dance," where the initial organometallic species isomerizes to a more thermodynamically stable form before carboxylation. In the case of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, the initial lithiation at C6 could potentially rearrange to a different position, leading to a mixture of isomeric benzoic acids. Careful control of reaction conditions, such as low temperatures and short reaction times, is crucial to minimize such undesired isomerizations.

Novel Catalytic and Green Chemistry Approaches in the Synthesis of Substituted Benzoic Acids

Recent advances in organic synthesis have focused on the development of more sustainable and efficient methods, including novel catalytic systems and the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of substituted benzoic acids, several innovative catalytic methods have emerged as alternatives to traditional organometallic routes. One such approach is the transition-metal-catalyzed carboxylation of aryl halides with carbon dioxide. Palladium or nickel catalysts, in combination with a suitable reductant, can facilitate the direct carboxylation of aryl bromides or chlorides. This method avoids the need for pre-forming a stoichiometric organometallic reagent, which can be sensitive to moisture and air. Applying this to a suitable precursor could provide a more direct route to this compound.

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Synthesis

| Methodology | Description | Advantages | Disadvantages |

| Directed ortho-Metalation | Regioselective deprotonation of an aromatic ring directed by a functional group, followed by carboxylation with CO2. | High regioselectivity, well-established methodology. | Requires stoichiometric amounts of strong and hazardous organolithium bases, cryogenic conditions. |

| Grignard Reaction | Formation of an aryl magnesium halide followed by reaction with CO2. | Milder conditions compared to organolithiums, good functional group tolerance. | May be less regioselective in some cases, requires stoichiometric magnesium. |

| Catalytic Carboxylation | Transition-metal (e.g., Pd, Ni) catalyzed direct carboxylation of aryl halides with CO2. | Catalytic use of metal, avoids stoichiometric organometallic reagents, can be more functional group tolerant. | Often requires high pressures of CO2, catalyst and ligand optimization can be challenging. |

| Visible-Light Photoredox Catalysis | Utilizes light energy to drive the carboxylation of aryl halides in the presence of a photocatalyst. | Mild reaction conditions, uses a renewable energy source, avoids harsh reagents. | Substrate scope may be limited, may require specialized equipment. |

Another green approach is the use of flow chemistry. Continuous flow reactors can offer improved safety, better heat and mass transfer, and the ability to scale up reactions more efficiently and safely, especially for reactions involving hazardous reagents like organolithiums. The ortho-lithiation and carboxylation sequence could potentially be adapted to a flow process, minimizing the risks associated with handling large quantities of pyrophoric reagents.

Role of 3 Bromo 2 Fluoro 6 Trifluoromethyl Benzoic Acid As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Novel Aromatic Systems

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid serves as a versatile precursor for the synthesis of a wide array of novel aromatic systems. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the Suzuki-Miyaura coupling reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, leading to the formation of complex biaryl and heteroaryl-aryl structures. These motifs are prevalent in a multitude of biologically active molecules and functional materials. The general scheme for a Suzuki-Miyaura coupling involving this building block is depicted below:

Figure 1: General scheme of a Suzuki-Miyaura coupling reaction with this compound.

Similarly, the Buchwald-Hartwig amination reaction provides a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of substituted anilines which are key intermediates in medicinal chemistry. The reaction of this compound with a variety of amines in the presence of a palladium catalyst can yield a diverse library of N-aryl products.

Figure 2: General scheme of a Buchwald-Hartwig amination reaction with this compound.

The strategic placement of the fluoro and trifluoromethyl groups on the benzoic acid scaffold can influence the electronic properties and reactivity of the molecule, often leading to improved reaction yields and selectivity in these coupling reactions.

Integration into Polycyclic and Heterocyclic Frameworks

The unique substitution pattern of this compound makes it a valuable starting material for the construction of complex polycyclic and heterocyclic frameworks. The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form fused ring systems.

For instance, after a Suzuki coupling to introduce an appropriately functionalized aryl group at the 3-position, the carboxylic acid can be activated and reacted with an internal nucleophile to forge a new ring, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) or their heterocyclic analogues. While specific examples for this exact compound are not extensively documented in publicly available literature, the general strategy is a cornerstone of synthetic organic chemistry for accessing complex molecular scaffolds.

Furthermore, the bromo substituent can be utilized in transition-metal-catalyzed annulation reactions, where it serves as a handle to build additional rings onto the existing aromatic core. The combination of the various reactive sites on the molecule allows for a stepwise and controlled approach to the synthesis of intricate polycyclic and heterocyclic systems.

Development of Advanced Organic Materials Utilizing this compound as a Monomer or Ligand

The unique electronic and photophysical properties imparted by the trifluoromethyl and fluoro groups make this compound an attractive monomer or ligand for the development of advanced organic materials. The trifluoromethyl group is known to enhance the electron-accepting properties and oxidative stability of organic molecules, which are desirable characteristics for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific polymers or ligands derived from this exact benzoic acid are not widely reported, its structural motifs are found in various advanced materials. For example, fluorinated and trifluoromethylated aromatic units are often incorporated into the backbone of conjugated polymers to tune their electronic energy levels and improve their performance in electronic devices. The carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide chains, or it can be used to anchor the molecule onto a surface or a metal center to act as a ligand.

Strategic Intermediate in Agrochemical Research

Halogenated and trifluoromethyl-containing aromatic compounds are of significant importance in the agrochemical industry. myskinrecipes.com These substituents can enhance the biological activity, metabolic stability, and bioavailability of pesticides. This compound is a valuable intermediate for the synthesis of novel herbicides and fungicides. myskinrecipes.com

The general approach involves the derivatization of the carboxylic acid group and the substitution of the bromine atom through cross-coupling reactions to generate a library of compounds that can be screened for their biological activity. The trifluoromethyl group, in particular, is a common feature in many modern agrochemicals due to its strong electron-withdrawing nature and its ability to block metabolic pathways.

| Potential Agrochemical Class | Synthetic Strategy | Key Functional Groups Utilized |

| Herbicides | Derivatization of the carboxylic acid to amides or esters, followed by Suzuki or Buchwald-Hartwig coupling. | Carboxylic acid, Bromo |

| Fungicides | Formation of heterocyclic systems via intramolecular cyclization or coupling reactions. | Carboxylic acid, Bromo, Fluoro |

This table represents potential synthetic strategies based on the functional groups of the title compound and general knowledge in agrochemical synthesis.

Strategic Intermediate in Pharmaceutical Research

In the realm of pharmaceutical research, this compound serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

This benzoic acid derivative is particularly useful in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are widely used in cancer therapy. The core structure of many kinase inhibitors is a substituted aromatic or heterocyclic scaffold, which can be efficiently assembled using this compound as a starting material.

| Therapeutic Area | Target Class | Potential Synthetic Application |

| Oncology | Kinase Inhibitors | Synthesis of the core aromatic scaffold via cross-coupling reactions. |

| Inflammation | Enzyme Inhibitors | Introduction of the trifluoromethylphenyl moiety to enhance binding affinity and metabolic stability. |

| Infectious Diseases | Various | As a precursor for complex heterocyclic drugs. |

This table illustrates the potential applications of the title compound in pharmaceutical research based on its chemical structure and the known roles of similar compounds.

Advanced Methodological Considerations in the Study of 3 Bromo 2 Fluoro 6 Trifluoromethyl Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates

The study of transient species and reaction intermediates is pivotal in understanding the formation of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid and its subsequent reactions. High-resolution spectroscopic techniques are indispensable for this purpose, providing detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules. For intermediates in the synthesis or reactions of this compound, multinuclear NMR experiments are particularly insightful. ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon skeleton. Crucially, ¹⁹F NMR is essential for probing the fluorine-containing moieties of the molecule. The chemical shifts and coupling constants in ¹⁹F NMR spectra are highly sensitive to the electronic environment, offering a unique window into the structural changes occurring at the fluorine and trifluoromethyl substituents. For instance, the formation of a Wheland-type intermediate during an electrophilic aromatic substitution reaction could be inferred from significant changes in the ¹⁹F chemical shifts of the trifluoromethyl group and the fluorine atom on the aromatic ring. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further establish connectivity between different atoms, aiding in the unambiguous assignment of complex structures.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is another powerful tool for identifying reaction intermediates. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the determination of elemental compositions of transient species. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize intermediates from the reaction mixture for MS analysis. Tandem mass spectrometry (MS/MS) can be employed to fragment the ionized intermediates, providing valuable structural information based on the fragmentation patterns.

The following table illustrates hypothetical ¹⁹F NMR data for a plausible reaction intermediate in a synthetic pathway leading to this compound.

| Compound/Intermediate | Functional Group | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Intermediate A | -CF₃ | -61.5 | - |

| Ar-F | -115.2 | d, J(F,H) = 8.5 | |

| This compound | -CF₃ | -62.8 | - |

| Ar-F | -118.9 | dd, J(F,H) = 8.2, 2.1 |

This is a hypothetical representation based on typical values for similar compounds.

Chromatographic Separation and Purity Assessment Methodologies in Complex Reaction Mixtures

Syntheses and reactions involving this compound often yield complex mixtures containing starting materials, reagents, the desired product, and various byproducts, including positional isomers. Effective separation and accurate purity assessment are therefore critical.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of components in such mixtures. helixchrom.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common choice for the analysis of benzoic acid derivatives. ekb.eg The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the polar carboxylic acid group and the nonpolar trifluoromethyl and bromo substituents in this compound allows for good retention and separation on reversed-phase columns. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, can be optimized to achieve the desired resolution. helixchrom.comekb.eg

Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape. chromforum.org Esterification of the carboxylic acid group, for example, is a common derivatization strategy. The choice of the GC column's stationary phase is crucial for separating closely related isomers that might be present in the reaction mixture.

The following table outlines a hypothetical HPLC method for the purity assessment of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This is a representative method and may require optimization.

Mechanistic Studies Employing Isotopic Labeling and Kinetic Analysis

To gain a deeper understanding of the reaction mechanisms involving this compound, isotopic labeling and kinetic analysis are invaluable tools. These methods provide insights into bond-forming and bond-breaking steps, the nature of intermediates, and the rate-determining steps of a reaction.

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its fate throughout a chemical transformation. ias.ac.in For instance, in studying an electrophilic aromatic substitution reaction on a precursor to this compound, a deuterium (B1214612) (²)H label can be introduced at a specific position on the aromatic ring. The position of the deuterium in the product can then be determined by NMR or mass spectrometry. The presence or absence of a kinetic isotope effect (KIE), where the rate of the reaction is affected by the isotopic substitution, can provide evidence for the rate-determining step. researchgate.net For example, a significant primary KIE would suggest that the C-H bond is broken in the rate-determining step. researchgate.net Carbon-13 (¹³C) or oxygen-18 (¹⁸O) labeling of the carboxylic acid group could be used to study decarboxylation or esterification reactions.

Kinetic analysis involves measuring the rate of a reaction under various conditions, such as changing the concentration of reactants, catalysts, or temperature. This data can be used to determine the reaction order and activation parameters, which are crucial for elucidating the reaction mechanism. For reactions involving this compound, monitoring the disappearance of reactants and the appearance of products over time, often using chromatographic or spectroscopic techniques, allows for the determination of rate constants. For example, in a nucleophilic aromatic substitution reaction, the effect of different leaving groups or nucleophiles on the reaction rate can provide insights into the mechanism.

The following table presents hypothetical kinetic data for a reaction involving this compound.

| Experiment | [Substrate] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This hypothetical data suggests a first-order reaction with respect to the substrate and zero-order with respect to the reagent.

Emerging Research Directions for 3 Bromo 2 Fluoro 6 Trifluoromethyl Benzoic Acid

Sustainable and Eco-Friendly Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. While specific research on the sustainable synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is not yet widely published, general strategies applied to related halogenated and fluorinated benzoic acids can provide a framework for developing more eco-friendly routes.

Current research in green chemistry emphasizes the use of safer solvents, the reduction of waste, and the utilization of energy-efficient reaction conditions. For instance, the synthesis of related compounds like 3-bromobenzoic acid has been explored using solvent-free and catalyst-free methods, such as sonication, which aligns with the principles of green chemistry. These approaches not only minimize the use of hazardous materials but can also lead to higher reaction rates and selectivities.

Future research could focus on adapting these sustainable practices to the multi-step synthesis of this compound. This could involve exploring alternative halogenating and trifluoromethylating reagents that are less toxic and generate fewer byproducts. Additionally, the use of biocatalysis, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally benign route to this and similar complex molecules.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Halogenated Benzoic Acids

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., chlorinated hydrocarbons) | Aims for solvent-free conditions or the use of greener solvents (e.g., water, ionic liquids, supercritical CO2) |

| Catalysts | May use heavy metal catalysts | Explores the use of biocatalysts, organocatalysts, or catalyst-free methods |

| Energy Input | Often requires high temperatures and prolonged heating | Utilizes alternative energy sources like microwave irradiation or sonication to reduce energy consumption and reaction times |

| Waste Generation | Can produce significant amounts of hazardous waste | Focuses on atom economy and minimizing byproducts |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. This technology offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions that are exothermic or involve hazardous reagents.

The synthesis of trifluoromethylated and halogenated aromatic compounds, which often involves highly reactive and potentially hazardous intermediates, is well-suited for flow chemistry. acs.org Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and selectivities. acs.orgacs.org The small reaction volumes at any given time in a flow reactor also minimize the risks associated with potential runaway reactions.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by the surface area-to-volume ratio, can lead to localized hot spots. | Excellent heat transfer due to high surface area-to-volume ratio, allowing for precise temperature control. |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced mass transfer due to small diffusion distances. |

| Safety | Handling of large quantities of hazardous materials poses significant risks. | Small reactor volumes minimize the risk of accidents and allow for the safe handling of hazardous intermediates. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is achieved by running the process for longer durations or by using multiple reactors in parallel. |

| Reproducibility | Can be subject to batch-to-batch variability. | Offers high reproducibility due to precise control over reaction parameters. |

Chemoinformatics and Machine Learning in Reaction Prediction and Design

The integration of chemoinformatics and machine learning is revolutionizing the field of chemical synthesis. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with a high degree of accuracy. beilstein-journals.orgnih.gov For a complex target molecule like this compound, these approaches can be invaluable for designing efficient and novel synthetic routes.

Machine learning algorithms can be trained on large databases of known reactions to predict the optimal conditions for a given transformation, including the choice of catalysts, solvents, and reagents. acs.org This can significantly reduce the amount of time and resources spent on empirical reaction optimization. gcande.org Furthermore, retrosynthesis software, powered by artificial intelligence, can propose novel synthetic pathways to a target molecule that may not be apparent to a human chemist.

In the context of synthesizing this compound, chemoinformatic tools could be used to:

Predict the regioselectivity of the bromination and fluorination steps.

Identify novel and more efficient trifluoromethylation reagents and conditions.

Optimize the entire synthetic route for cost, efficiency, and sustainability.

Table 3: Application of Chemoinformatics and Machine Learning in the Synthesis of this compound

| Application | Description |

| Retrosynthesis Planning | AI-powered tools can suggest multiple synthetic routes, including novel and non-intuitive pathways. |

| Reaction Condition Optimization | Machine learning models can predict the optimal temperature, pressure, catalyst, and solvent for each reaction step to maximize yield and minimize byproducts. |

| Catalyst Design | Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations. |

| Property Prediction | Chemoinformatic models can predict the physicochemical properties and potential biological activity of the target molecule and its intermediates. |

Exploration of Unique Reactivity Profiles at Extreme Conditions

Investigating the reactivity of molecules under extreme conditions, such as high pressure and high temperature, can reveal novel reaction pathways and lead to the formation of unique products. While the behavior of this compound under such conditions has not been specifically reported, studies on related aromatic compounds provide insights into potential reactivity.

High-pressure chemistry can influence reaction rates and selectivities by altering the activation volumes of competing reaction pathways. For polycyclic aromatic hydrocarbons, high pressure has been shown to induce phase transitions and alter intermolecular interactions, which could similarly affect the crystal packing and solid-state reactivity of this compound.

At high temperatures, aromatic carboxylic acids can undergo decarboxylation. The thermal decomposition of benzoic acid, for example, yields benzene (B151609) and carbon dioxide at elevated temperatures. researchgate.net The presence of multiple electron-withdrawing groups (bromo, fluoro, and trifluoromethyl) on the aromatic ring of this compound would likely influence its thermal stability and decomposition pathways. Mechanistic studies on the thermal decomposition of perfluoroalkyl carboxylic acids have shown that cleavage of C-C and C-O bonds can occur, leading to a variety of smaller fluorinated compounds. nih.govacs.org Understanding the thermal behavior of this compound is crucial for ensuring its safe handling and for potential applications in high-temperature environments.

Table 4: Potential Effects of Extreme Conditions on this compound

| Condition | Potential Effects |

| High Pressure | - Alteration of crystal structure and packing.- Changes in reaction kinetics and equilibria.- Potential for novel solid-state reactions. |

| High Temperature | - Decarboxylation to form 1-bromo-2-fluoro-4-(trifluoromethyl)benzene.- Fragmentation of the trifluoromethyl group.- Potential for complex decomposition pathways leading to a mixture of halogenated and fluorinated byproducts. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid with high regioselectivity?

- Methodology : A stepwise approach is recommended:

- Bromination : Introduce bromine at the meta position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) on a pre-fluorinated benzoic acid precursor.

- Trifluoromethylation : Utilize Ullmann-type coupling or directed ortho-metalation (DoM) with CF₃ sources like TMSCF₃ under palladium catalysis.

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. How can the structural identity of this compound be confirmed experimentally?

- Analytical Workflow :

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, leveraging high-resolution single-crystal data to confirm substituent positions .

- Mass Spectrometry : Compare experimental ESI-MS or EI-MS spectra (e.g., m/z 285.96 [M-H]⁻) with NIST reference data for fragmentation patterns .

- Multinuclear NMR : Assign peaks using ¹⁹F NMR (δ -60 to -65 ppm for CF₃) and ¹H-¹³C HSQC to correlate aromatic protons with carbons .

Q. What solvent systems are optimal for recrystallizing this compound?

- Procedure : Dissolve crude product in hot ethanol (70°C), then slowly add deionized water until cloudiness appears. Cool to 4°C overnight. Filter and dry under vacuum to achieve >99% purity. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How do electronic effects of the bromo, fluoro, and trifluoromethyl groups influence Suzuki-Miyaura cross-coupling reactivity?

- Mechanistic Insight :

- The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aromatic ring, directing coupling to the bromine-bearing position.

- Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition-state energies .

Q. What computational methods predict the compound’s binding affinity to microbial enzymes?

- Approach :

- Perform molecular docking (AutoDock Vina) using the crystal structure of Candida albicans leucyl-tRNA synthetase (PDB: 4WTC).

- Parameterize the trifluoromethyl group’s electrostatic potential using Gaussian 16 at the B3LYP/6-31G* level. Validate docking poses with MD simulations (NAMD, 100 ns) .

Q. How can discrepancies in reported melting points (e.g., 140–144°C vs. 219–223°C) be resolved?

- Resolution Strategy :

- Analyze polymorphic forms via DSC (heating rate 10°C/min, N₂ atmosphere).

- Compare PXRD patterns of recrystallized batches. Contamination by regioisomers (e.g., 4-bromo derivatives) can skew results; confirm purity via ¹⁹F NMR .

Contradiction Analysis

Q. Why do some studies report conflicting yields (30–70%) for trifluoromethylation steps?

- Root Cause :

- Catalyst Load : Lower Pd(OAc)₂ concentrations (<2 mol%) reduce side reactions but slow kinetics. Optimize at 5 mol% with microwave-assisted heating (100°C, 30 min).

- Substrate Purity : Residual moisture in starting materials (e.g., 2-fluorobenzoic acid) quenches CF₃ radicals. Pre-dry substrates over MgSO₄ for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.